N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a N-substituted sulphonamide and its reaction with N-trityl L -serine esters under Mitsunobu reaction conditions is reported. It can be directly coupled with primary, secondary and allylic alcohols under Mitsunobu conditions to afford various sulfonyl-protected amines.
Brand Name:
Vulcanchem
CAS No.:
18303-04-3
VCID:
VC21057840
InChI:
InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14)
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C
Molecular Formula:
C12H17NO4S
Molecular Weight:
271.33 g/mol
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
CAS No.: 18303-04-3
Cat. No.: VC21057840
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a N-substituted sulphonamide and its reaction with N-trityl |
|---|---|
| CAS No. | 18303-04-3 |
| Molecular Formula | C12H17NO4S |
| Molecular Weight | 271.33 g/mol |
| IUPAC Name | tert-butyl N-(4-methylphenyl)sulfonylcarbamate |
| Standard InChI | InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) |
| Standard InChI Key | DUTLOVSBVBGNDM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator